2-(2-methoxyethyl)-N-(4-methylphthalazin-1-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine
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Overview
Description
N-[2-(2-METHOXYETHYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]-N-(4-METHYL-1-PHTHALAZINYL)AMINE is a complex organic compound with a unique structure that combines elements of pyrazine, benzimidazole, and phthalazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-METHOXYETHYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]-N-(4-METHYL-1-PHTHALAZINYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the tetrahydropyrazino[1,2-a]benzimidazole and the phthalazine derivatives. These intermediates are then coupled through nucleophilic substitution or condensation reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-METHOXYETHYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]-N-(4-METHYL-1-PHTHALAZINYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups, potentially enhancing the compound’s pharmacological properties.
Scientific Research Applications
N-[2-(2-METHOXYETHYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]-N-(4-METHYL-1-PHTHALAZINYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(2-METHOXYETHYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]-N-(4-METHYL-1-PHTHALAZINYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXYETHYL)-N-METHYLAMINE: A simpler analog with similar functional groups but lacking the complex ring structures.
2-(2-METHOXYETHYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A]BENZIMIDAZOLE: Shares the core structure but lacks the phthalazine moiety.
N-(4-METHYL-1-PHTHALAZINYL)AMINE: Contains the phthalazine structure but lacks the pyrazino[1,2-a]benzimidazole component.
Uniqueness
N-[2-(2-METHOXYETHYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]-N-(4-METHYL-1-PHTHALAZINYL)AMINE is unique due to its combination of multiple ring structures and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N6O |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-(4-methylphthalazin-1-yl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-amine |
InChI |
InChI=1S/C22H24N6O/c1-15-17-5-3-4-6-18(17)22(26-25-15)23-16-7-8-20-19(13-16)24-21-14-27(11-12-29-2)9-10-28(20)21/h3-8,13H,9-12,14H2,1-2H3,(H,23,26) |
InChI Key |
FFJPQKXKDRKRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC4=C(C=C3)N5CCN(CC5=N4)CCOC |
Origin of Product |
United States |
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